N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core fused to a tetrahydrothienopyridine scaffold, substituted with an isopropyl group and a benzamide moiety. APE1 inhibitors enhance the efficacy of alkylating agents like temozolomide by blocking DNA damage repair pathways, making them promising adjuvants in oncology .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h3-11,15H,12-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNEKKZNGYBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as an inhibitor of COX-1 and COX-2 enzymes. It binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys. The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters.
Result of Action
The inhibition of COX-1 and COX-2 by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature. For instance, extreme pH values could affect the compound’s stability, while the presence of other substances could impact its absorption and distribution.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair (BER) pathway, which is essential for cellular responses to DNA damage. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.1 g/mol
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-benzamide; hydrochloride
The primary mechanism through which this compound exerts its biological effects is through the inhibition of APE1. APE1 is responsible for repairing abasic sites in DNA and modulating redox signaling pathways. Inhibition of APE1 has been linked to enhanced cytotoxicity of various chemotherapeutic agents such as temozolomide and methylmethane sulfonate (MMS), indicating its potential as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the compound's structure can significantly impact its potency as an APE1 inhibitor. The thiazole moiety appears to be crucial for maintaining biological activity. Variations in the pendant aryl ring also influence the interaction with the target enzyme. For instance:
- Compounds with a thiazole motif exhibited higher APE1 inhibition compared to those without.
- Substituting different groups on the benzamide portion can either enhance or diminish activity against APE1 .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Low µM potency against purified APE1.
- Enhanced cytotoxic effects when combined with alkylating agents like MMS and temozolomide.
Data from HeLa cell assays show that treatment with this compound leads to increased accumulation of abasic sites in DNA, suggesting effective inhibition of the repair process mediated by APE1 .
Case Studies
- Study on Glioblastoma Cells : In a study involving SF767 glioblastoma cells, treatment with the compound significantly potentiated the cytotoxic effects of MMS and resulted in hyperaccumulation of AP sites. This underscores the potential for using APE1 inhibitors as part of combination therapy in aggressive cancers .
- ADME Profile : The pharmacokinetic profile indicates favorable absorption and distribution characteristics in vivo. Following intraperitoneal administration at 30 mg/kg in mice, significant plasma and brain exposure was observed, supporting further exploration into its therapeutic applications .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a research compound with potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1).
Scientific Research Applications
- APE1 Inhibition this compound functions primarily by inhibiting APE1, an enzyme crucial for repairing oxidative DNA damage and regulating redox processes. APE1 is a target for cancer therapy. While specific case studies and comprehensive data tables for this compound are not available in the search results, other compounds with similar structures have been investigated for various biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | Contains a benzo[d]thiazole and tetrahydrobenzothiophene | Potential anti-cancer properties |
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-piperidine) | Similar piperidine structure | Investigated for CNS activity |
| 6-Isopropyl-thieno[2,3-c]pyridine derivatives | Shares thieno[2,3-c]pyridine core | Explored for kinase inhibition |
Comparison with Similar Compounds
Key Observations :
- 6-Position Substituents : Smaller groups (e.g., methyl) may enhance binding to APE1’s active site, while bulkier groups (e.g., benzyl) could reduce affinity but improve blood-brain barrier penetration .
- Benzamide Modifications : Electron-withdrawing groups (e.g., CF₃) may strengthen hydrogen bonding with APE1, whereas methoxy or sulfamoyl groups could alter solubility and distribution .
Comparative Insights :
- The isopropyl group in the query compound may confer superior metabolic stability compared to methyl analogs () due to reduced oxidative metabolism .
- Benzamide vs. Acetamide : Substituting acetyl with benzamide (as in the query compound) could enhance target affinity through π-π stacking with APE1’s hydrophobic pockets, though this remains speculative without experimental validation.
Implications for Therapeutic Use
- APE1 Overexpression in Gliomas : High APE1 activity in gliomas correlates with resistance to radiotherapy and alkylating agents . Inhibitors like the query compound may sensitize tumors to standard therapies.
- Structural Optimization : The benzamide hydrochloride derivative’s balance of lipophilicity (isopropyl) and polar interactions (benzamide) may improve brain penetration compared to ’s benzyl-substituted analog, which has higher molecular weight .
Q & A
Q. How can researchers optimize synthetic routes for this compound while minimizing trial-and-error approaches?
Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs or response surface methodologies can reduce the number of experiments while capturing interactions between variables . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and transition states, narrowing experimental focus .
Q. What are the key challenges in characterizing physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Use hyphenated techniques like HPLC-MS for purity analysis and dynamic light scattering (DLS) to assess aggregation in solution. For stability studies, employ accelerated degradation experiments under varied pH, temperature, and light exposure, monitored via UV-Vis spectroscopy or NMR. Missing data (e.g., density, melting point) may require specialized calorimetry or crystallography workflows .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow institutional Chemical Hygiene Plans, including fume hood use for synthesis, PPE (gloves, lab coats), and spill containment strategies. Conduct hazard assessments using computational tools (e.g., predictive toxicity models) and adhere to waste disposal regulations for halogenated or sulfur-containing byproducts .
Advanced Research Questions
Q. How can quantum chemical simulations resolve contradictions in experimental reaction yields or selectivity?
Methodological Answer: Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects and transition states. Compare computed activation energies with experimental kinetic data to identify overlooked intermediates or competing pathways. Use machine learning to correlate steric/electronic descriptors (e.g., Hammett constants) with observed outcomes .
Q. What reactor design considerations are essential for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Implement continuous-flow reactors with in-line FTIR monitoring for real-time feedback on reaction progress. Optimize mass transfer in heterogeneous systems using computational fluid dynamics (CFD) to model mixing efficiency. Evaluate membrane separation technologies for purification, leveraging CRDC subclass RDF2050104 methodologies .
Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms?
Methodological Answer: Apply meta-analysis frameworks to normalize data across assays (e.g., cell viability vs. enzymatic inhibition). Use Bayesian statistics to quantify uncertainty in dose-response curves. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Q. What computational strategies predict the compound’s behavior in complex matrices (e.g., pharmacokinetic modeling)?
Methodological Answer: Develop QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Integrate molecular docking with physiologically based pharmacokinetic (PBPK) simulations to estimate bioavailability and tissue distribution .
Data Management & Validation
Q. How should researchers address missing or conflicting spectral data (e.g., NMR, IR) for this compound?
Methodological Answer: Cross-validate experimental spectra with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations). Use open-access databases (e.g., PubChem) to compare with structurally analogous compounds. For unresolved peaks, apply 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons or dynamic proton environments .
Q. What statistical frameworks are robust for analyzing high-throughput screening data with high variance?
Methodological Answer: Implement Z-score normalization to account for plate-to-plate variability. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in hit selection. Use cluster analysis (e.g., hierarchical clustering) to group compounds with similar activity profiles .
Ethical & Methodological Innovation
Q. How can interdisciplinary approaches (e.g., cheminformatics + synthetic biology) advance research on this compound?
Methodological Answer: Integrate gene-editing tools (e.g., CRISPR-Cas9) to engineer microbial pathways for heterocyclic biosynthesis. Couple with cheminformatics pipelines to predict enzymatic substrate promiscuity. Validate using metabolomic profiling (LC-HRMS) and pathway enrichment analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
